molecular formula C5H4ClF3N2 B13912740 2-Chloro-1-methyl-4-(trifluoromethyl)-1H-imidazole

2-Chloro-1-methyl-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B13912740
M. Wt: 184.55 g/mol
InChI Key: XRLKXBMWTYQTIM-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-(trifluoromethyl)-1H-imidazole is an organic compound with the molecular formula C5H4ClF3N2 This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 1-methylimidazole followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Reactions: Formation of substituted imidazoles with various functional groups.

    Oxidation Reactions: Formation of imidazole carboxylic acids or aldehydes.

    Reduction Reactions: Formation of dihydroimidazole derivatives.

Scientific Research Applications

2-Chloro-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and other interactions with its target, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methyl-4-nitrobenzene: Another chlorinated compound with different functional groups.

    2-Chloro-1-methyl-4-nitrobenzene: Similar structure but with a nitro group instead of a trifluoromethyl group.

    4-Chloro-1-methylimidazole: Lacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

2-Chloro-1-methyl-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H4ClF3N2

Molecular Weight

184.55 g/mol

IUPAC Name

2-chloro-1-methyl-4-(trifluoromethyl)imidazole

InChI

InChI=1S/C5H4ClF3N2/c1-11-2-3(5(7,8)9)10-4(11)6/h2H,1H3

InChI Key

XRLKXBMWTYQTIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1Cl)C(F)(F)F

Origin of Product

United States

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